5-Fluoro-4-propan-2-yloxypyridin-3-ol
Description
5-Fluoro-4-propan-2-yloxypyridin-3-ol is a fluorinated pyridine derivative featuring a hydroxyl group at the 3-position, a fluorine atom at the 5-position, and an isopropoxy substituent at the 4-position.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
5-fluoro-4-propan-2-yloxypyridin-3-ol |
InChI |
InChI=1S/C8H10FNO2/c1-5(2)12-8-6(9)3-10-4-7(8)11/h3-5,11H,1-2H3 |
InChI Key |
VCRSMQFXKIBGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyridine ring is replaced by a fluorine atom using reagents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-4-propan-2-yloxypyridin-3-ol, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and scalability of the process . Additionally, the development of environmentally friendly and cost-effective methods is a key focus in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-propan-2-yloxypyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-4-propan-2-yloxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-propan-2-yloxypyridin-3-ol involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Fluoro-4-propan-2-yloxypyridin-3-ol with three related pyridine derivatives (Table 1), drawing on structural and functional parallels from available data.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Polarity: The target compound’s hydroxyl group at position 3 enhances water solubility compared to non-hydroxylated analogs like 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol. Chlorine substitution (as in 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Synthetic Accessibility: Fluoropyridine derivatives often employ palladium-catalyzed cross-coupling reactions, as seen in (e.g., Example 85), where [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) facilitates Suzuki-Miyaura couplings . The target compound likely requires similar methodologies for introducing the isopropoxy group.
Thermal Stability :
- Pyridine derivatives with isopropoxy groups (e.g., Example 85 in ) exhibit moderate melting points (~193–196°C), suggesting that 5-Fluoro-4-propan-2-yloxypyridin-3-ol may share comparable thermal stability due to analogous substituents .
Biological Relevance :
- Fluorine’s electron-withdrawing effect enhances hydrogen-bonding interactions in biological targets. The hydroxyl group in the target compound could mimic natural substrates in enzyme-binding pockets, a feature exploited in kinase inhibitors (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
